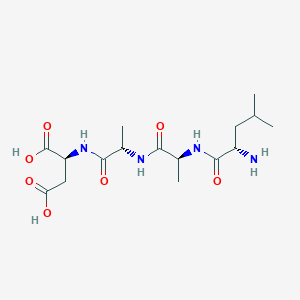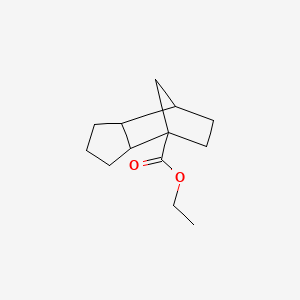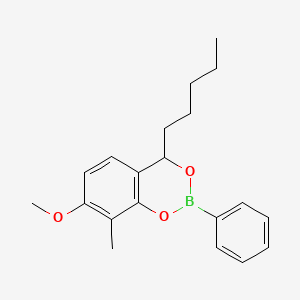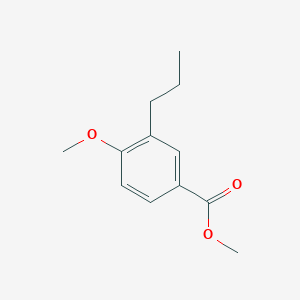
Methyl 4-methoxy-3-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-3-propylbenzoate: is an organic compound with the molecular formula C12H16O3 . It is a derivative of benzoic acid, specifically a methyl ester, where the benzoic acid core is substituted with a methoxy group at the 4-position and a propyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-3-propylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can be optimized to achieve high conversion rates. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-methoxy-3-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-methoxy-3-propylbenzoic acid.
Reduction: 4-methoxy-3-propylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-methoxy-3-propylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-methoxy-3-propylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy and propyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its activity.
Comparaison Avec Des Composés Similaires
Methyl 4-methoxybenzoate: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
Methyl 3-methoxy-4-methylbenzoate: Has a methyl group instead of a propyl group, leading to differences in physical and chemical properties.
Methyl 4-methoxy-3-nitrobenzoate:
Uniqueness: Methyl 4-methoxy-3-propylbenzoate is unique due to the presence of both methoxy and propyl groups, which confer distinct chemical and biological properties. These substituents can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
647856-19-7 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 4-methoxy-3-propylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-5-9-8-10(12(13)15-3)6-7-11(9)14-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
HFAPTRSTROJJOL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)

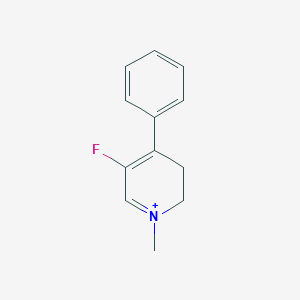
![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
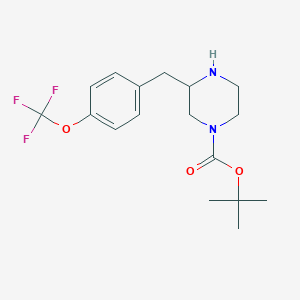
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
